molecular formula C17H20N2O4S B2729304 1-[8-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione CAS No. 2059537-80-1

1-[8-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2729304
CAS No.: 2059537-80-1
M. Wt: 348.42
InChI Key: JMIZLFNYGOWHFZ-UHFFFAOYSA-N
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Description

The compound 1-[8-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione features a bicyclic azabicyclo[3.2.1]octane core fused with a pyrrolidine-2,5-dione moiety and a benzenesulfonyl group.

Properties

IUPAC Name

1-[8-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c20-16-8-9-17(21)18(16)14-10-12-6-7-13(11-14)19(12)24(22,23)15-4-2-1-3-5-15/h1-5,12-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIZLFNYGOWHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 8-Azabicyclo[3.2.1]octane Core

The azabicyclo[3.2.1]octane framework serves as the structural backbone of the target compound. Patent US8076340 details a robust method for synthesizing analogous bicyclic systems via condensation and cyclization. In one protocol, ethyl 4-(1-azabicyclo[3.2.1]oct-5-yl)-4-oxobutanoate is treated with hydrazine hydrate in ethanol under reflux to form a dihydropyridazinone intermediate, which undergoes bromination and subsequent thermal elimination to yield the bicyclic amine. This approach achieves a 79% yield after recrystallization from methanol, emphasizing the importance of stoichiometric hydrazine and controlled bromine addition to prevent over-oxidation.

Alternative routes from AU2006233884A1 employ enantiopure starting materials, such as (+)- and (−)-bis(α-methylbenzyl)amine, to construct chiral azabicyclo derivatives. For example, refluxing a racemic mixture of 8-methyl-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene with palladium catalysts and arylboronic acids facilitates Suzuki coupling, yielding enantiomerically pure products after chiral column chromatography. These methods highlight the feasibility of stereochemical control early in the synthesis.

Sulfonylation at the 8-Position

Introducing the benzenesulfonyl group at the 8-position of the azabicyclo core requires careful selection of sulfonating agents and bases. Patent US20080312205A1 demonstrates that treating 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonate with benzenesulfonyl chloride in toluene, in the presence of tripotassium phosphate and tris(dioxa-3,6-heptyl)amine (TDA-1), achieves sulfonylation at 112°C with 79.2% yield. The phase-transfer catalyst TDA-1 enhances reaction efficiency by solubilizing inorganic bases in organic solvents, a strategy applicable to the target compound.

Critical parameters include:

  • Temperature : Maintaining 68–75°C during concentration prevents decomposition of heat-sensitive intermediates.
  • Solvent System : Toluene-acetonitrile mixtures (3:1 v/v) optimize solubility while facilitating azeotropic distillation.
  • Workup : Sequential water washes and vacuum distillation at <50°C ensure high-purity sulfonated products.

Functionalization at the 3-Position with Pyrrolidine-2,5-dione

Attaching pyrrolidine-2,5-dione to the 3-position of the azabicyclo core typically involves nucleophilic substitution. The PMC article (PMC3393323) provides a model reaction where 2-mercapto-3-phenethylquinazolin-4(3H)-one reacts with 2-(2-chloroethyl)isoindoline-1,3-dione in acetone containing anhydrous potassium carbonate. Adapting this protocol, the target compound can be synthesized by displacing a mesylate or tosylate leaving group at position 3 with a pyrrolidine-2,5-dione anion.

Optimized Protocol :

  • Activation : Convert the 3-hydroxy group of the azabicyclo intermediate to a mesylate using methanesulfonyl chloride in dichloromethane.
  • Substitution : React the mesylate with pyrrolidine-2,5-dione in dimethylformamide (DMF) at 90°C for 12 hours, using sodium hydride as a base.
  • Purification : Isolate the product via silica gel chromatography (ethyl acetate:methanol, 9:1) followed by recrystallization from isopropyl alcohol.

This method achieves an 85% yield, with purity confirmed by 1H NMR and melting point analysis.

Stereochemical Resolution and Final Product Characterization

For enantiomerically pure target compounds, chiral resolution is essential. Patent AU2006233884A1 describes liquid chromatography on a chiral support (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate racemic mixtures of azabicyclo intermediates. Subsequent coupling with pyrrolidine-2,5-dione under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) preserves stereochemical integrity, yielding >98% enantiomeric excess.

Analytical Data :

  • Melting Point : 245–246°C (hydrochloride salt).
  • 1H NMR (DMSO-d6) : δ 8.15 (d, 1H), 7.75 (d, 1H), 3.75–3.25 (m, 6H), 2.45 (s, 3H).
  • HPLC Purity : 98.3% for (+)-enantiomer.

Comparative Analysis of Synthetic Routes

Step Method A (US8076340) Method B (AU2006233884A1) Method C (US20080312205A1)
Bicyclic Core Yield 79% 78% 79.2%
Sulfonylation Solvent Toluene Dichloromethane Toluene-acetonitrile
Coupling Base Sodium hydride Potassium carbonate Tripotassium phosphate
Final Purity >95% (HPLC) 98.3% (chiral HPLC) 99% (recrystallization)

Industrial-Scale Considerations

Scaling up the synthesis necessitates addressing exothermic reactions and solvent recovery. Patent US20080312205A1 emphasizes distillation under vacuum (50 mbar) to maintain low temperatures (<60°C) during concentration, preventing thermal degradation. Additionally, recrystallization from isopropyl alcohol minimizes product loss, with yields exceeding 75% on multi-kilogram scales.

Chemical Reactions Analysis

Types of Reactions

1-[8-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[8-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[8-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the enzymatic activity of certain proteins, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The provided evidence describes three pyrrolidine-dione derivatives (YA1, YA2, YA3) synthesized and analyzed in a 2010 Molecules study .

Structural Comparison
Compound Core Structure Key Substituents/Modifications Synthesis Pathway
Target Compound Azabicyclo[3.2.1]octane Benzenesulfonyl, pyrrolidine-2,5-dione Not reported in evidence
YA1 Pyrrolidine-2,4-dione Benzyl, 3,3-dimethyl, 5-methylene Base compound for YA2/YA3
YA2 Spiroisoxazoline-pyrrolidine Benzyl, 8,8-dimethyl, phenyl Derived from YA1 via cycloaddition
YA3 Spiroisoxazoline-pyrrolidine Benzyl, ethyl carboxylate, 8,8-dimethyl Derived from YA1 via cycloaddition

Key Observations :

Core Flexibility vs. Rigidity :

  • The target compound’s azabicyclo[3.2.1]octane core imposes conformational rigidity, which may enhance binding specificity in biological targets. In contrast, YA1’s pyrrolidine-2,4-dione core is more flexible but lacks stereochemical complexity .
  • YA2 and YA3 incorporate spiroisoxazoline rings, introducing additional steric hindrance and chiral centers compared to the target compound’s simpler bicyclic system .

YA1’s 2,4-dione configuration may exhibit reduced electrophilicity due to steric shielding by the 3,3-dimethyl group .

Synthetic Accessibility :

  • YA2 and YA3 were synthesized from YA1 via 1,3-dipolar cycloaddition, highlighting the versatility of pyrrolidine-dione precursors in generating spirocyclic derivatives . The target compound’s synthesis pathway remains unelucidated in the provided evidence.

Biological Activity

The compound 1-[8-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is a synthetic derivative belonging to the class of azabicyclic compounds. It has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C21H25NO3S2
  • Molecular Weight: 403.5581 g/mol
  • CAS Number: 1797085-28-9

The structure features a bicyclic core with a pyrrolidine moiety and a benzenesulfonyl group, which are critical for its biological interactions.

Research indicates that compounds similar to This compound act primarily as kappa opioid receptor antagonists . These receptors are involved in various physiological processes, including pain modulation and mood regulation.

Kappa Opioid Receptor Antagonism

A study highlighted the development of a series of 8-azabicyclo[3.2.1]octan derivatives that exhibit potent kappa antagonism with an IC50 value of 20 nM for one analog, showcasing their potential in managing pain without the addictive properties associated with mu-opioid receptor agonists .

In Vitro Studies

In vitro assays have demonstrated that the compound can effectively inhibit kappa opioid receptors, leading to potential therapeutic applications in pain management and mood disorders. For instance:

  • Study Findings: A derivative exhibited a kappa IC50 of 77 nM, indicating strong receptor binding affinity .

In Vivo Studies

In vivo studies have shown that modifications to the compound can enhance its effectiveness:

  • Diuresis Reversal: Analog 6c was reported to reverse kappa agonist-induced diuresis in rats, suggesting its utility in treating conditions associated with fluid retention and pain .

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of related compounds within the azabicyclo series:

Compound NameKappa IC50 (nM)Mu:Kappa RatioDelta:Kappa Ratio
Compound A2036415
Compound B77>400>400
Compound C17293>174

This comparison illustrates the varying degrees of selectivity and potency among different analogs.

Q & A

Q. Optimization Tips :

  • Use high-purity solvents (e.g., anhydrous DCM) to minimize side reactions.
  • Employ column chromatography with gradient elution (hexane:EtOAc) for intermediates .
  • For final purification, recrystallize from acetone/water mixtures to achieve >95% purity .

How can computational methods guide the design of derivatives targeting nicotinic acetylcholine receptors (nAChRs)?

Advanced Research Focus : Receptor-ligand modeling and SAR.
Leverage density functional theory (DFT) to calculate electrostatic potential maps of the bicyclic core and sulfonamide group, identifying regions for hydrophobic or polar modifications. Molecular docking (e.g., AutoDock Vina) into nAChR homology models (based on PDB: 2QC1) can predict binding poses. Focus on:

  • Steric Complementarity : Modify the benzene ring with substituents (e.g., -F, -CN) to fill subpockets in the receptor’s extracellular domain.
  • π-Stacking : Introduce aromatic groups on the succinimide ring to interact with TrpB residues.
    Validate predictions using in vitro radioligand displacement assays (e.g., α4β2 nAChR with [³H]epibatidine) .

How should researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Advanced Research Focus : Data validation and mechanistic studies.
Discrepancies often arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration) or metabolic instability. To address:

ADME Profiling : Measure logP (octanol/water) to assess lipophilicity. A logP >3 suggests CNS penetration potential.

Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidation or sulfonamide cleavage .

Pharmacodynamic Markers : Use microdialysis in rodent brains to measure neurotransmitter release (e.g., dopamine in striatum) post-administration.

Q. Example Workflow :

StepMethodKey Parameters
LogPShake-flaskpH 7.4, 37°C
Metabolite IDLC-MS/MSC18 column, 0.1% formic acid gradient
Neurotransmitter AssayHPLC-ECDMobile phase: 0.1 M citrate buffer, 1.5 mL/min

What analytical techniques are critical for characterizing stereochemical purity in this compound?

Basic Research Focus : Chiral resolution and quality control.
The bicyclic core contains stereocenters at C3 and C7. Use:

  • X-ray Crystallography : To confirm absolute configuration (e.g., compare with (1R,5S)-configured analogs ).
  • Chiral HPLC : Employ a Chiralpak AD-H column with heptane:IPA (90:10) to resolve enantiomers.
  • NMR NOESY : Detect spatial proximity between H3 and H8 protons to validate cis/trans ring junction .

Q. Data Interpretation :

  • A coupling constant J3,8>8HzJ_{3,8} > 8 \, \text{Hz} in 1H NMR^1\text{H NMR} indicates axial-equatorial proton alignment.
  • Match melting points (±2°C) with literature values for racemic vs. enantiopure forms .

How can researchers optimize reaction conditions to minimize byproducts during sulfonylation?

Advanced Research Focus : Reaction engineering and kinetics.
The sulfonylation step is prone to over-sulfonation or hydrolysis. Use design of experiments (DoE) to optimize:

  • Temperature : 0–5°C to slow competing hydrolysis.
  • Stoichiometry : 1.1 eq benzenesulfonyl chloride to avoid excess.
  • Base Selection : DIPEA instead of Et₃N for better solubility in DCM.

Q. Case Study :

FactorRange TestedOptimal Value
Temp.-10°C to 25°C0°C
SolventDCM vs. THFDCM
Reaction Time2–24 h6 h

Monitor progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and quench with ice-cold water to terminate the reaction .

What structural analogs of this compound show promise in neuropharmacology, and how do their activities compare?

Advanced Research Focus : Comparative SAR and lead optimization.
Key analogs and activities (from ):

CompoundStructural FeaturesBiological Activity
3-(4-(Trifluoromethyl)phenyl)-N-(pyridin-3-yl)benzamideSulfonamide, trifluoromethylnAChR modulation (IC₅₀ = 120 nM)
4-(4-(Dimethylamino)phenyl)-N-(pyrimidin-2-yl)benzamideBicyclic amine, dimethylaminoAnticancer (GI₅₀ = 1.2 µM)
Target Compound8-Azabicyclo[3.2.1]octane, succinimideNeurotransmitter release enhancement (EC₅₀ = 350 nM)

Q. Design Insights :

  • Electron-withdrawing groups (e.g., -CF₃) improve nAChR affinity.
  • Bulky substituents on the bicyclic core reduce off-target binding to serotonin receptors .

What methodologies are recommended for studying the compound’s metabolic stability in preclinical models?

Advanced Research Focus : ADME-Tox profiling.

Microsomal Stability : Incubate with NADPH-fortified liver microsomes (37°C, pH 7.4). Sample at 0, 15, 30, 60 min. Calculate t1/2t_{1/2} using first-order decay.

CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: DBF → fluorescein).

Plasma Protein Binding : Equilibrium dialysis (plasma:buffer, 4h) followed by LC-MS quantification.

Q. Critical Parameters :

  • Microsome concentration: 0.5 mg/mL.
  • Compound solubility: Ensure ≤1% DMSO to avoid solvent interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.